molecular formula C19H15F4N B296572 4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B296572
M. Wt: 333.3 g/mol
InChI Key: DCLASWZOVIRYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound with potential applications in scientific research. This compound is a member of the cyclopenta[c]quinoline family of compounds, which have been the subject of extensive research due to their unique chemical and biological properties.

Scientific Research Applications

4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has potential applications in scientific research, particularly in the areas of drug discovery and development. This compound has been shown to exhibit activity against a range of biological targets, including G protein-coupled receptors and ion channels. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it is thought to act through the modulation of specific biological targets, including G protein-coupled receptors and ion channels. This compound has been shown to exhibit both agonist and antagonist activity, depending on the specific target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target. This compound has been shown to modulate a range of physiological processes, including inflammation, immune function, and neurotransmission. It has also been investigated for its potential as an analgesic and as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its broad range of biological activity. This compound has been shown to modulate a range of targets, making it a potentially useful tool for investigating complex biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is the development of more potent and selective analogs of this compound for use in drug discovery. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Additionally, further research is needed to explore the potential advantages and limitations of using this compound in various experimental systems.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves several steps, including the condensation of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-fluoroaniline, followed by the reaction of the resulting intermediate with trifluoroacetic acid and cyclopentadiene. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Properties

Molecular Formula

C19H15F4N

Molecular Weight

333.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H15F4N/c20-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(19(21,22)23)6-9-17(16)24-18/h1-2,4-10,14-15,18,24H,3H2

InChI Key

DCLASWZOVIRYAF-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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